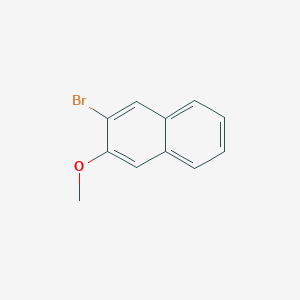

2-Bromo-3-methoxynaphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Synthetic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental scaffold in organic chemistry. numberanalytics.comijrpr.com Its derivatives are crucial intermediates in the synthesis of a wide array of commercially important products, including dyes, polymers, and agricultural chemicals. numberanalytics.comwikipedia.orgwiley.com In the pharmaceutical industry, the naphthalene framework is present in numerous drugs, such as the non-steroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and nabumetone, and the beta-blocker propranolol. ijrpr.comwikipedia.orgekb.egtandfonline.com The reactivity of the naphthalene core allows for various chemical transformations, such as electrophilic aromatic substitution, oxidation, and reduction, making it a versatile building block for creating complex molecules. ijrpr.com The ability to functionalize the naphthalene ring at different positions enables chemists to fine-tune the properties of the resulting compounds for specific applications, from materials science to drug discovery. ijrpr.comgoogle.com

Overview of Halogenated and Alkoxy-Substituted Naphthalene Systems

The introduction of substituents onto the naphthalene core significantly modifies its chemical and physical properties. Halogenated naphthalenes, for instance, are important intermediates in organic synthesis. The halogen atom, typically bromine or chlorine, provides a reactive site for cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. docbrown.info These reactions are fundamental in constructing more complex molecular architectures. The study of halogenated naphthalenes also provides insights into reaction mechanisms, such as the dynamics of dissociative electron transfer in aromatic systems. researchgate.net

Alkoxy-substituted naphthalenes, characterized by the presence of an -OR group, also possess unique characteristics. The alkoxy group is an electron-donating group, which influences the electron density of the aromatic system and can direct the position of further substitutions. cymitquimica.comrsc.org This electronic effect also impacts the photophysical properties of the molecule, leading to applications in fluorescent materials and organic semiconductors. google.comrsc.org Furthermore, alkoxy-substituted naphthalenes have been investigated for their potential use in liquid organic hydrogen carrier (LOHC) systems, which are a promising technology for hydrogen storage. nih.gov

Research Context of 2-Bromo-3-methoxynaphthalene

This compound is a disubstituted naphthalene that incorporates both a halogen (bromo) and an alkoxy (methoxy) group. cymitquimica.com This combination of substituents makes it a valuable intermediate in synthetic organic chemistry. cymitquimica.com Its primary role in research is as a building block for the synthesis of more complex, polysubstituted naphthalene derivatives. mdpi.com The bromine atom serves as a handle for various cross-coupling reactions, while the methoxy (B1213986) group influences the reactivity of the naphthalene ring. cymitquimica.commdpi.com For example, researchers have used this compound as a starting material to synthesize compounds like 3-phenylnaphthalen-2-ol and 3-(o-tolyl)naphthalen-2-ol through Suzuki coupling, followed by demethylation. mdpi.com It is also used as a precursor for 3-bromonaphthalen-2-ol. mdpi.com These subsequent molecules are then used in further research, such as in the development of new ligands or materials.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAPZPJQVMNTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537945 | |

| Record name | 2-Bromo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68251-77-4 | |

| Record name | 2-Bromo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 2 Bromo 3 Methoxynaphthalene

2-Bromo-3-methoxynaphthalene is an organic solid at room temperature. cymitquimica.comguidechem.com Its structure consists of a naphthalene (B1677914) core with a bromine atom at the C-2 position and a methoxy (B1213986) group at the C-3 position. cymitquimica.comnih.gov It is generally soluble in organic solvents like dichloromethane (B109758) and ethanol (B145695) but shows limited solubility in water. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 68251-77-4 | nih.gov |

| Molecular Formula | C₁₁H₉BrO | cymitquimica.comguidechem.comnih.gov |

| Molecular Weight | 237.09 g/mol | guidechem.comnih.gov |

| Appearance | White to orange to green powder/crystal | guidechem.comalfachemch.com |

| Melting Point | 75 °C | vwr.com |

| Boiling Point | 319.248 °C at 760 mmHg | alfachemch.com |

| Density | 1.448 g/cm³ | alfachemch.com |

| InChI Key | VFAPZPJQVMNTEX-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | COC1=CC2=CC=CC=C2C=C1Br | nih.gov |

Synthesis of 2 Bromo 3 Methoxynaphthalene

A documented laboratory-scale synthesis of 2-Bromo-3-methoxynaphthalene starts from 2-methoxynaphthalene (B124790). mdpi.comchemicalbook.com The process involves the reaction of 2-methoxynaphthalene with n-butyllithium in tetrahydrofuran (B95107) (THF) at a low temperature (-78 °C). mdpi.comchemicalbook.com This step results in the lithiation of the naphthalene (B1677914) ring. Subsequent reaction with 1,2-dibromoethane (B42909) introduces the bromine atom to yield the final product, this compound. mdpi.comchemicalbook.com One reported procedure achieved a 73% yield of the desired product after recrystallization. mdpi.com

Reactions and Research Applications

Direct Synthetic Routes

Direct synthetic methods are a primary focus for obtaining this compound, with lithiation and subsequent halogenation being a key strategy.

A documented procedure for synthesizing this compound involves the lithiation of 2-methoxynaphthalene (B124790) followed by a halogenation step. mdpi.com This method highlights the regioselective introduction of a bromine atom onto the naphthalene ring.

The efficiency of the synthesis is highly dependent on the choice of reagents and the reaction conditions. The process typically employs n-butyllithium (nBuLi) as the lithiating agent and 1,2-dibromoethane (B42909) as the bromine source. mdpi.com The reaction is generally carried out in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com Studies on the lithiation of similar methoxynaphthalene compounds have shown that reagents like n-BuLi, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can direct the lithiation to a specific position, which is a critical factor for regioselectivity. The temperature and the stoichiometry of the reactants are crucial parameters that need to be controlled to achieve the desired product. mdpi.com

Interactive Data Table: Reagents and Conditions for Synthesis

| Reagent/Condition | Role/Parameter | Typical Value/Compound | Source |

| Starting Material | Precursor | 2-Methoxynaphthalene | mdpi.com |

| Lithiating Agent | To form the organolithium intermediate | n-Butyllithium (nBuLi) | mdpi.com |

| Brominating Agent | Bromine source | 1,2-Dibromoethane | mdpi.com |

| Solvent | Reaction medium | Tetrahydrofuran (THF) | mdpi.com |

| Temperature | Reaction condition | Controlled, often low temperatures | mdpi.com |

| Stoichiometry | Molar ratio of reactants | 1.1 eq. nBuLi, 1.3 eq. 1,2-dibromoethane | mdpi.com |

The yield and purity of this compound are of significant concern for its practical application. In a reported synthesis, the reaction of 2-methoxynaphthalene with n-butyllithium and 1,2-dibromoethane resulted in a 73% yield of the desired product as a white solid after recrystallization from hot hexane. mdpi.com Purification techniques such as recrystallization are essential to remove by-products and unreacted starting materials, ensuring the high purity of the final compound. mdpi.com The choice of solvent for recrystallization plays a vital role in obtaining a pure product.

Interactive Data Table: Yield and Purification Data

| Parameter | Value/Method | Source |

| Reported Yield | 73% | mdpi.com |

| Purification Method | Recrystallization | mdpi.com |

| Recrystallization Solvent | Hot Hexane | mdpi.com |

| Final Product Form | White Solid | mdpi.com |

Beyond the lithiation-halogenation route, other bromination strategies for naphthalene derivatives exist. Electrophilic aromatic substitution is a fundamental reaction for introducing a bromine atom to an aromatic ring. wku.edu For instance, the use of N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) is a common method for the p-bromination of activated aromatic systems like 2-methoxynaphthalene. wku.edu Another approach involves the in-situ generation of bromine from hydrogen bromide and a peroxidic compound, which can be a safer alternative to handling elemental bromine directly. Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols and their derivatives, where bromine is generated in situ. beilstein-journals.org These alternative methods could potentially be adapted for the synthesis of this compound, offering different advantages in terms of safety, regioselectivity, and environmental impact.

Lithiation and Halogenation of 2-Methoxynaphthalene Precursors

Optimization of Reaction Conditions and Reagents (e.g., n-Butyllithium, 1,2-Dibromoethane)

Precursor Role in Complex Molecule Synthesis

This compound serves as a valuable building block in the synthesis of more intricate molecular architectures.

While direct synthesis is common, the structural motif of this compound can also be accessed through the derivatization of naphthoquinone scaffolds. For example, this compound-1,4-dione can be prepared from sodium 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonate. hilarispublisher.com This indicates a pathway where the bromo- and methoxy- functionalities are introduced onto a pre-existing naphthoquinone core. Such intermediates are pivotal in the synthesis of various biologically active compounds. hilarispublisher.com The conversion of these diones to the aromatic naphthalene system would complete the synthesis.

Derivatization from Naphthoquinone Scaffolds

Formation of Naphthoquinone Derivatives (e.g., Enaminones from this compound-1,4-dione)

The synthesis of novel naphthoquinone derivatives is an area of significant research interest. One key transformation involves the reaction of this compound-1,4-dione with aminothiophene derivatives to yield enaminones. Specifically, the treatment of this compound-1,4-dione (5) with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6a) or 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (6b) in ethanol (B145695) with potassium carbonate as a base affords the corresponding enaminone products (9a and 9b, respectively). hilarispublisher.com

This reaction demonstrates a straightforward method for C-N bond formation on the naphthoquinone scaffold, replacing the bromo group with a substituted amino moiety. The resulting enaminones are complex molecules that incorporate both the naphthoquinone and thiophene (B33073) rings, representing a significant increase in molecular complexity from simple starting materials. hilarispublisher.com

Table 1: Synthesis of Enaminones from this compound-1,4-dione

| Starting Naphthoquinone | Amine Reactant | Product (Enaminone) |

|---|---|---|

| This compound-1,4-dione (5) | ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6a) | 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methoxynaphthalene-1,4-dione (9a) |

| This compound-1,4-dione (5) | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (6b) | 2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methoxynaphthalene-1,4-dione (9b) |

Data sourced from Gouda et al., 2013. hilarispublisher.com

Mechanistic Aspects of Derivatization Reactions

The formation of enaminones from this compound-1,4-dione proceeds through a nucleophilic aromatic substitution mechanism. In this reaction, the aminothiophene acts as the nucleophile, and the bromine atom on the naphthoquinone ring serves as the leaving group. The presence of a base, such as potassium carbonate, is crucial for facilitating the reaction, likely by deprotonating the amine to increase its nucleophilicity or by neutralizing the HBr byproduct. hilarispublisher.com The electron-withdrawing nature of the two carbonyl groups on the naphthoquinone ring activates the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack.

Strategies for Ortho-Substituted Naphthalene Synthesis

The synthesis of ortho-substituted naphthalenes presents a unique challenge due to regiochemical control. Advanced synthetic strategies often involve the generation of highly reactive, transient species to overcome these challenges and enable the construction of specifically functionalized naphthalene rings.

Aryne Intermediates in Naphthalene Functionalization

Arynes, and specifically naphthynes, are powerful intermediates for the synthesis of functionalized aromatic systems. rsc.orgrsc.org 2-Naphthynes, in particular, have been relatively unexplored due to a lack of general methods for accessing their precursors. rsc.orgrsc.org A modern strategy involves the Asao-Yamamoto benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes. This method provides 2-halo-3-silylnaphthalenes with complete regioselectivity. These products serve as stable precursors that can generate the corresponding 2-naphthyne intermediate upon treatment with a fluoride (B91410) source, which induces desilylation and dehalogenation. rsc.orgrsc.org The existence of the aryne is confirmed through trapping experiments, for instance with furan. rsc.orgrsc.org

Another approach capitalizes on both traditional aryne generation methods (from ortho-silyl aryl triflates) and the thermal hexadehydro-Diels–Alder (HDDA) reaction. nih.gov This cascade strategy allows for the rapid construction of complex naphthyne intermediates from simpler building blocks, which can then be trapped to form various naphthalene products. nih.gov The reaction of 2-bromo-1-naphthol with a strong base like lithium diisopropylamide (LiTMP) can also generate an aryne, specifically 2,3-didehydronaphthalene 1-oxide, which is then trapped by a nucleophile. rsc.org

Table 2: Generation and Trapping of Naphthyne Intermediates

| Precursor | Generation Method | Intermediate | Trapping Agent / Reaction |

|---|---|---|---|

| 2-Halo-3-silylnaphthalenes | Fluoride-induced desilylation/dehalogenation | 2-Naphthyne | Furan |

| ortho-Silyl aryl triflates / 1,3-Diynes | Kobayashi protocol / HDDA reaction | Naphthyne | Various nucleophiles |

| 2-Bromo-1-naphthol | LiTMP (strong base) | 2,3-Didehydronaphthalene 1-oxide | N-lithiated ketenimines |

Data sourced from multiple studies including Dichtel et al. and Brummond et al. rsc.orgrsc.orgnih.govrsc.org

Tandem Addition-Rearrangement Pathways

Tandem reactions, also known as cascade or domino reactions, offer an efficient pathway to complex molecules by combining multiple transformations in a single synthetic operation. One such pathway is the tandem addition–rearrangement observed in the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of LiTMP. rsc.org This reaction proceeds through the formation of the 2,3-didehydronaphthalene 1-oxide aryne intermediate. rsc.org An N-lithiated ketenimine, formed from the arylacetonitrile and base, then undergoes a non-synchronous [2+2] cycloaddition with the aryne, followed by a rearrangement to yield 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. rsc.org

Another novel and efficient approach involves the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. This process leads to the formation of 1-aminonaphthalene-2-carboxylates. rsc.org These strategies highlight the power of tandem reactions to rapidly build the substituted naphthalene core from readily available starting materials. rsc.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound serves as a valuable substrate in several of these processes. The palladium-catalyzed Suzuki and Heck couplings are prominent examples, enabling the introduction of new carbon-based substituents at the 2-position of the naphthalene ring.

Suzuki Coupling Reactions with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has been successfully applied to this compound for the synthesis of various biaryl compounds. mdpi.com

The efficiency of the Suzuki coupling reaction is highly dependent on the catalytic system employed, which includes the palladium source and the supporting ligands. A commonly used and effective catalyst for the Suzuki coupling of this compound is tetrakis(triphenylphosphine)palladium(0), denoted as Pd(PPh3)4. mdpi.com In a specific application, the reaction of this compound with o-tolylboronic acid was successfully carried out using Pd(PPh3)4 as the catalyst in the presence of potassium carbonate (K2CO3) as the base. mdpi.com

The choice of ligand can significantly impact the reaction's outcome. For instance, in the coupling of 2-bromo-6-methoxynaphthalene (B28277), a positional isomer of the title compound, with phenylboronic acid, palladium complexes with NNN pincer-type ligands demonstrated high catalytic activity, achieving complete conversion and high yields in a short time. nih.govresearchgate.net Another study highlighted the effectiveness of a catalytic system comprising palladium acetate (B1210297) (Pd(OAc)2) and RuPhos in the coupling of various aryl halides, demonstrating the importance of the ligand in promoting the reaction. nih.gov The ligand's role is multifaceted, influencing the stability of the palladium catalyst, its solubility, and the kinetics of the oxidative addition and reductive elimination steps in the catalytic cycle. libretexts.orgacademie-sciences.fr

| Aryl Halide | Boronic Acid | Catalytic System | Base | Yield | Reference |

|---|---|---|---|---|---|

| This compound | o-Tolylboronic acid | Pd(PPh3)4 | K2CO3 | 79% (overall, two steps) | mdpi.com |

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 95% (overall, two steps) | mdpi.com |

| 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Acetonitrile-N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | Not specified | Up to 100% | nih.gov |

| 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Acetonitrile-N2,N6-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidopalladium(II) | Not specified | Up to 100% | nih.gov |

In molecules containing multiple potential reaction sites, regioselectivity—the preferential reaction at one site over others—is a critical consideration. For substrates like non-symmetric dibromobenzenes, the regiochemical outcome of Suzuki couplings can be influenced by steric and electronic effects, as well as the presence of neighboring functional groups. rsc.orgbeilstein-journals.org While this compound itself does not present a regioselectivity challenge in this context, understanding these principles is crucial when designing more complex syntheses.

Catalytic Systems and Ligand Effects (e.g., Pd(PPh3)4)

Heck Coupling Reactions

The Heck reaction, another palladium-catalyzed cross-coupling method, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgrug.nl This reaction provides a powerful tool for the vinylation of aryl halides.

While direct examples of Heck reactions with this compound are not extensively detailed in the provided search results, the reaction is well-established for its positional isomer, 2-bromo-6-methoxynaphthalene. This compound is used in the synthesis of Nabumetone and Naproxen (B1676952), where a key step involves a Heck reaction with ethylene (B1197577). rug.nlresearchgate.netchemicalbook.com This suggests that this compound would likely undergo similar transformations. The product of such a reaction would be a 3-methoxy-2-vinylnaphthalene derivative, a valuable synthon for further chemical modifications.

| Aryl Halide | Alkene | Product Application | Reference |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Ethylene | Synthesis of Naproxen | rug.nlresearchgate.net |

| 2-Bromo-6-methoxynaphthalene | Not specified | Synthesis of Nabumetone | chemicalbook.com |

The mechanism of the Heck reaction is generally understood to proceed through a catalytic cycle involving several key steps. libretexts.org The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.orglibretexts.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org The final steps involve a β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of HX with the aid of a base to regenerate the palladium(0) catalyst. libretexts.org

The efficiency of the Heck reaction can be influenced by various factors, including the nature of the palladium catalyst, the ligands, the base used, and the reaction conditions. researchgate.netacs.org For instance, the presence of electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. researchgate.net The choice of ligand is also crucial, with phosphine (B1218219) ligands being commonly employed to stabilize the palladium catalyst and modulate its reactivity. libretexts.org In some cases, ligandless catalyst systems, such as palladium on carbon (Pd/C), have been used, particularly in industrial applications, although they may require higher reaction temperatures. rug.nl

Application in Vinylnaphthalene Synthesis

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, enabling the introduction of diverse functional groups. For this compound, palladium-catalyzed coupling reactions are particularly effective for creating carbon-sulfur bonds.

Palladium catalysts are widely employed to facilitate the coupling of aryl halides with sulfur-containing nucleophiles. nih.govorganic-chemistry.org These reactions provide a direct route to aryl sulfides, which are significant structural motifs in various applications. nih.gov

The palladium-catalyzed cross-coupling of this compound with aryl thiols is a method for synthesizing diaryl sulfides. rsc.org This transformation typically involves a palladium precursor, a phosphine ligand, and a base in an appropriate solvent. For instance, the reaction of this compound with 2-methoxybenzenethiol (B42552) can be achieved using a Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) catalyst and a XPhos ligand in the presence of sodium tert-butoxide. rsc.org The reaction is generally conducted at elevated temperatures, such as in refluxing toluene, to afford the corresponding methoxy-substituted diaryl sulfide (B99878) in good yield. rsc.org

Table 1: Palladium-Catalyzed Coupling of this compound with an Aryl Thiol

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |

| This compound | 2-Methoxybenzenethiol | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 130 °C | a-OMe | 56% | rsc.org |

An alternative approach to forming a carbon-sulfur bond involves the direct palladium-catalyzed C-S coupling of this compound with thiourea. rsc.org This method allows for the synthesis of symmetric diaryl sulfides. The reaction is typically carried out using a catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand like TriPhos, in the presence of a base like cesium carbonate. rsc.org The reaction is performed in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. rsc.org This specific reaction with this compound yields the corresponding symmetric sulfide in a notable yield. rsc.org

Table 2: Palladium-Catalyzed Coupling of this compound with Thiourea

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |

| This compound | Thiourea | Pd₂(dba)₃ / TriPhos | Cs₂CO₃ | 1,4-Dioxane | 110 °C | b-OMe | 56% | rsc.org |

Palladium-Catalyzed Carbon-Sulfur Coupling Reactions

Reaction with Aryl Thiols

Functional Group Transformations

The functional groups on this compound can be chemically altered to produce new derivatives. A key transformation is the demethylation of the methoxy group to a hydroxyl group, which opens pathways to a variety of substituted naphthols.

The cleavage of aryl methyl ethers is a common synthetic operation, and boron tribromide (BBr₃) is a highly effective reagent for this purpose. chem-station.commdma.chresearchgate.net It is a strong Lewis acid that reacts with the ether oxygen, leading to the cleavage of the methyl-oxygen bond. chem-station.com The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) and typically initiated at low temperatures before being allowed to warm to room temperature. rsc.orgmdpi.com The use of BBr₃ is particularly advantageous as it can effect complete demethylation under relatively mild conditions. mdma.chorgsyn.org The reaction proceeds through the formation of an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to yield the final hydroxyl compound. chem-station.com

The demethylation of this compound with boron tribromide provides a direct route to 3-bromonaphthalen-2-ol. mdpi.com This reaction is typically carried out using a solution of BBr₃ in dichloromethane. mdpi.com The resulting 3-bromonaphthalen-2-ol is a valuable intermediate for the synthesis of more complex substituted naphthols. researchgate.netclockss.orgacs.org For example, it can undergo further reactions, such as palladium-catalyzed cross-coupling with arylboronic acids, prior to the demethylation step to create 3-arylnaphthalen-2-ols. mdpi.com

Table 3: Demethylation of this compound

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| This compound | BBr₃ (1 M in DCM) | Dichloromethane (DCM) | 3-Bromonaphthalen-2-ol | Quantitative | mdpi.com |

Demethylation Strategies (e.g., using Boron Tribromide)

Selectivity in Demethylation Processes

The cleavage of the methyl ether in this compound represents a key transformation, yielding the corresponding naphthol, a valuable intermediate in organic synthesis. The process requires potent reagents due to the general stability of aryl methyl ethers. researchgate.net The selectivity of this demethylation is highly dependent on the chosen reagent and reaction conditions, with strong Lewis acids and protic acids being the most common agents.

Boron tribromide (BBr₃) is a particularly effective and selective reagent for the demethylation of aryl methyl ethers, often allowing the reaction to proceed at or below room temperature. mdma.ch In the case of this compound, treatment with boron tribromide in dichloromethane (DCM) results in the quantitative conversion to 3-bromonaphthalen-2-ol. mdpi.com The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the cleavage of the methyl C-O bond. mdma.ch This method's efficiency is notable, even in the presence of other sensitive functional groups. mdma.ch

Another established method involves the use of strong protic acids, such as hydrobromic acid (HBr). The protodemethylation of this compound can be achieved by refluxing it with hydrobromic acid in acetic acid. rsc.org Research on the related compound, 2-methoxynaphthalene, has shown that using a phase-transfer catalyst like Aliquat-336 in conjunction with HBr can significantly accelerate the demethylation process. researchgate.net Studies indicate that the presence of electron-withdrawing groups, such as the bromine atom on the naphthalene ring, can accelerate the rate of demethylation. researchgate.net For 2-methoxynaphthalene, the conversion reached 98% in 2 hours at 105°C when using HBr and Aliquat-336. researchgate.net

| Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | - | 3-Bromonaphthalen-2-ol | Quantitative | mdpi.com |

| Hydrobromic acid (HBr) | Acetic acid | Reflux | 3-Bromonaphthalen-2-ol | - | rsc.org |

Other Electrophilic and Nucleophilic Substitutions

The chemical character of this compound is defined by its two primary functional groups: the bromo substituent and the methoxy group, both attached to the naphthalene core. These groups dictate the compound's reactivity in both nucleophilic and electrophilic substitution reactions. cymitquimica.com

Nucleophilic Substitution

The bromine atom at the C-2 position serves as a good leaving group, making the compound a suitable substrate for various nucleophilic substitution reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example. This compound can be coupled with various boronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃). mdpi.com For instance, its reaction with phenylboronic acid yields 2-methoxy-3-phenylnaphthalene, and with o-tolylboronic acid, it produces 2-methoxy-3-(o-tolyl)naphthalene. mdpi.com These transformations effectively replace the bromine atom with a new aryl substituent. mdpi.com

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Degassed solvent mixture | 2-Methoxy-3-phenylnaphthalene | - | mdpi.com |

| o-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Degassed solvent mixture | 2-Methoxy-3-(o-tolyl)naphthalene | - | mdpi.com |

Electrophilic Substitution

Further electrophilic aromatic substitution on the this compound ring is directed by the electronic properties of the existing substituents. The methoxy group (-OCH₃) is a strongly activating, ortho-para directing group, while the bromo group (-Br) is a deactivating, yet also ortho-para directing group. cymitquimica.comthieme-connect.de The methoxy group's activating effect generally dominates the directive influence.

Given that positions 2 and 3 are occupied, the directing vectors of the substituents are as follows:

The methoxy group at C-3 directs incoming electrophiles to the ortho position (C-4) and the para position (C-6).

The bromo group at C-2 directs to its ortho position (C-1 and C-3, with C-3 being blocked) and its para position (C-7).

The combined influence of these groups, particularly the strong activating effect of the methoxy group, makes position C-4 the most probable site for subsequent electrophilic attack. The electron-donating nature of the methoxy group enriches the electron density at this ortho position, making it highly susceptible to electrophiles. thieme-connect.desmolecule.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the identity and elucidating the structure of this compound. cymitquimica.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For naphthalene derivatives, aromatic protons typically resonate in the range of δ 7.2–8.2 ppm. The presence of a methoxy group (-OCH₃) is generally indicated by a signal around δ 3.9–4.1 ppm. The bromine substituent influences the chemical shifts of adjacent protons, a phenomenon known as deshielding, which aids in confirming the substitution pattern.

A reported ¹H NMR spectrum of a related compound, 2-bromo-6-methoxynaphthalene, was recorded in deuterated chloroform (B151607) (CDCl₃) on a 270 MHz spectrometer. wiley-vch.de While specific data for the 3-methoxy isomer is not detailed in this source, the general principles of spectral analysis would be similar.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the case of this compound, the spectrum would show distinct signals for each of the eleven carbon atoms. The carbon attached to the electron-withdrawing bromine atom would be shifted downfield, while the carbon bonded to the oxygen of the methoxy group would also exhibit a characteristic chemical shift.

For the related isomer, 2-bromo-6-methoxynaphthalene, ¹³C NMR data was obtained in CDCl₃ at 67.5 MHz. wiley-vch.de The chemical shifts observed were: δ 55.3, 114.3, 125.0, 125.4, 125.6, 126.2, 127.6, 128.0, 128.3, 128.4, 132.2, 133.5, 133.7, 138.1, and 159.2. wiley-vch.de This provides a reference for the expected chemical shift ranges for the carbons in this compound.

Table 1: Representative ¹³C NMR Data for a Methoxy-bromonaphthalene Derivative

| Chemical Shift (δ) in ppm |

|---|

| 55.3 |

| 114.3 |

| 125.0 |

| 125.4 |

| 125.6 |

| 126.2 |

| 127.6 |

| 128.0 |

| 128.3 |

| 128.4 |

| 132.2 |

| 133.5 |

| 133.7 |

| 138.1 |

| 159.2 |

Data obtained for 2-bromo-6-methoxynaphthalene in CDCl₃ at 67.5 MHz. wiley-vch.de

¹H NMR Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. cymitquimica.com For this compound (C₁₁H₉BrO), the expected monoisotopic mass is approximately 235.98368 Da. nih.gov The mass spectrum would show a characteristic molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the M⁺ peak would be observed. This isotopic signature is a key indicator for the presence of bromine in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. For the related compound 2-methoxynaphthalene, typical IR absorption bands are observed for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com The presence of the bromine atom would also influence the spectrum, typically in the lower frequency region.

A study on 2-bromo-6-methoxynaphthalene involved both experimental and theoretical investigations of its FT-IR and FT-Raman spectra, utilizing Density Functional Theory (DFT) calculations for vibrational assignments. nih.gov This highlights the synergy between experimental spectroscopy and computational chemistry in understanding the vibrational modes of such molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-6-methoxynaphthalene |

| 2-methoxynaphthalene |

| Carbon dioxide |

| Ethylene glycol |

| Fe(NO₃)₃·9H₂O |

| 1-iodo-2-methoxynaphthalene |

| 4-bromo-2-iodo-1-methoxybenzene |

| Methyl 3-iodo-4-methoxybenzoate |

| Methyl 4-iodo-3,5-dimethoxybenzoate |

| 1-iodo-4-methoxynaphthalene |

| 1-iodo-2,4-dimethoxybenzene |

| 2-iodo-1,3,5-trimethoxybenzene |

| 5-iodobenzo[d] nih.govbldpharm.comdioxole |

| 6-iodo-2,3-dihydrobenzo[b] cymitquimica.comnih.govdioxine |

| 1-ethoxy-4-iodobenzene |

| 2-(4-iodophenoxy)ethanol |

| 4-(tert-butyl)-2-iodo-1-methoxybenzene |

| 2-Bromo-4-methoxyphenol |

| 2-Bromo-4-methylphenol |

| 2-Bromo-4-chlorophenol |

| 2,4-Bibromophenol |

| 4-Bromo-3-methoxyphenol |

| 2-Bromo-5-methoxyphenol |

| 2-Bromo-5-methoxyphenyl methanesulfonate |

| 1-Bromo-2-methoxynaphthalene |

| 2-Bromo-4-ethyl-6-methoxyphenol |

| 4-Bromo-3-methoxyphenyl methanesulfonate |

| 2-Bromo-3'-methoxyacetophenone |

| Naproxen |

| Nabumetone |

| (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol |

| (E)-2-[(4-bromo-2-methylphenylimino)methyl]-6-methylphenol |

| Propylthiouracil |

| 1-methoxynaphthalene |

| 1,6-dibromo-2-methoxynaphthalene |

| 2-(4-trifluoromethylphenyl)naphthalene |

| 2-(4-dimethylaminophenyl)naphthalene |

| 2-Phenylnaphthalene |

| 9-Phenylphenanthrene |

| 2-Methoxycarbonyl-6-phenylnaphthalene |

| 2-(2-Methylphenyl)naphthalene |

| 2-(2-Fluorophenyl)naphthalene |

Fourier Transform Raman (FT-Raman) Spectroscopy

The vibrational properties of this compound have been investigated using Fourier Transform Raman (FT-Raman) spectroscopy. This technique provides valuable information about the fundamental vibrational modes of the molecule. Theoretical calculations using Density Functional Theory (DFT) are often employed in conjunction with experimental data to achieve a complete assignment of the observed spectral bands.

For a related compound, 2-bromo-6-methoxynaphthalene, a detailed vibrational analysis was performed. nih.gov Although the specific FT-Raman data for this compound is not detailed in the provided search results, the methodology for its analysis would be analogous. The process involves recording the FT-Raman spectrum and then using computational methods to calculate the theoretical vibrational frequencies. These calculated frequencies are then scaled to better match the experimental data, and the potential energy distribution (PED) is used to assign the vibrational modes to specific molecular motions. nih.gov

For aromatic compounds like naphthalene derivatives, characteristic Raman bands are expected for C-H stretching, C-C stretching of the aromatic rings, and vibrations involving the methoxy and bromo substituents. researchgate.net

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules.

A common and effective computational approach for studying naphthalene derivatives involves the use of the B3LYP functional combined with the 6-311++G(d,p) basis set. nih.govnih.gov This level of theory is known to provide accurate geometries and energies at a reasonable computational cost. nih.gov The GAUSSIAN suite of programs is frequently used to perform these calculations. nih.govresearchgate.net The "++" in the basis set indicates the inclusion of diffuse functions, which are important for accurately describing anions and weak interactions, while the "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. wuxibiology.com A larger energy gap generally implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For the related compound 2-bromo-6-methoxynaphthalene, the calculated HOMO-LUMO energy gap is 4.208 eV, suggesting a stable molecule. nih.govnih.gov The reactivity of a molecule can be gauged by this energy gap. wuxibiology.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Naphthalene Derivative

| Parameter | Energy (eV) |

| HOMO | -5.27 (for BNF) rsc.org |

| LUMO | -1.93 (for BNF) rsc.org |

| Energy Gap (ΔE) | 3.34 (for BNF) rsc.org |

| Energy Gap (ΔE) | 4.208 (for 2-bromo-6-methoxynaphthalene) nih.govnih.gov |

Note: Data for BNF ([2,2']Bi[naphtho[2,3-b]furanyl]) and 2-bromo-6-methoxynaphthalene are provided for comparative context.

The HOMO and LUMO energies are also indicative of a molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO energy is related to the ionization potential, representing the ease of donating an electron, while the LUMO energy is related to the electron affinity, indicating the ability to accept an electron. wuxibiology.com These properties are fundamental to understanding intramolecular charge transfer and the potential for the molecule to participate in electron transfer reactions. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

Red/Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions. These sites are prone to nucleophilic attack. nih.gov

Green Regions: These denote areas of neutral electrostatic potential. nih.gov

In a related methoxynaphthalene compound, the oxygen atoms of the methoxy group are typically found in the red or orange regions, indicating they are sites for electrophilic attack. nih.gov The carbon atoms of the naphthalene ring are often in the yellow region, while the methyl group may appear in the blue region. nih.gov This mapping provides a clear visual guide to the molecule's reactivity patterns.

Energy Gap and Molecular Stability

Natural Bonding Orbital (NBO) Analysis for Electron Delocalization

Solid-State Characterization

The arrangement of molecules in the solid state dictates many of the material's bulk properties. X-ray crystallography is the definitive method for determining this arrangement.

One such derivative is (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. researchgate.net The crystallographic data for this compound reveals a monoclinic crystal system with the space group P2/n. researchgate.net Another example involves the synthesis of extended phenothiazines where this compound is a starting material. rsc.orgsemanticscholar.org The resulting complex structures were unambiguously confirmed by X-ray crystallographic analysis. rsc.orgsemanticscholar.org Similarly, a hydrazide derivative, (E)-N'-(1-(4-bromophenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide, which is structurally related, has been synthesized and its crystal structure determined. nih.gov

Table 2: Crystallographic Data for a Derivative of this compound researchgate.net

| Parameter | Value |

| Compound Name | (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |

| Molecular Formula | C33H32BrNO2 |

| Molecular Weight | 554.51 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 12.716 (3) |

| b (Å) | 12.505 (4) |

| c (Å) | 17.771 (4) |

| β (°) | 110.863 (7) |

| Z | 4 |

| Temperature (K) | 113 |

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. rsc.orgacs.org These interactions are crucial for the stability of the crystal lattice. acs.org

X-ray Crystallography of this compound Derivatives

Conformation and Dihedral Angles in Substituted Naphthalenes

The naphthalene ring system is inherently planar. However, the introduction of substituents can lead to distortions from this planarity due to steric and electronic interactions. The conformation of substituted naphthalenes, particularly the dihedral angles between the naphthalene core and the substituent groups, as well as distortions within the ring itself, are subjects of significant interest in computational and structural chemistry.

Computational methods, especially Density Functional Theory (DFT), are powerful tools for investigating the structural properties of substituted naphthalenes. nih.gov These studies provide insights into how different functional groups and their positions on the naphthalene ring influence molecular geometry. nih.gov For instance, DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory have been used to study the structural and electronic properties of various mono-substituted naphthalenes, including 2-bromonaphthalene. nih.govresearchgate.net Such studies help in understanding the subtle changes in bond lengths and angles upon substitution.

The planarity of the naphthalene ring can be significantly disturbed by bulky substituents, particularly at the peri (1,8) positions, due to steric repulsion. mdpi.com X-ray crystallography studies on 1,8-disubstituted naphthalenes have quantified this distortion. For example, while 1,8-dimethylnaphthalene (B165263) shows only minor deviation from planarity, introducing bulkier groups leads to significant vertical distortion. mdpi.com The dihedral angle (α) between the peri-substituents serves as a measure of this distortion. mdpi.com

In the case of 2,3-disubstituted naphthalenes like this compound, the steric strain is generally less pronounced than in peri-substituted compounds. However, the orientation of the methoxy group is a key conformational feature. The rotation around the C(3)-O bond determines the orientation of the methyl group relative to the naphthalene plane. Computational studies on mono-substituted naphthalenes have investigated the rotational barriers of substituent groups like methoxycarbonyl (-CO2CH3), which can provide analogous insight into the torsional dynamics of the methoxy group. researchgate.net

Crystal structure analysis of various substituted naphthalenes provides precise data on dihedral angles. In complex molecules containing substituted naphthalene moieties, these angles reveal the conformational preferences dictated by intramolecular and packing forces. researchgate.netresearchgate.net For example, in one derivative containing a 7-Bromo-3-methoxynaphthalen-2-yl group, the naphthalene ring system was oriented at a dihedral angle of 82.24 (4)° relative to an adjacent quinoline (B57606) ring system. researchgate.net In another case, (4-Chlorophenyl)(3,8-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone, the dihedral angle between the naphthalene ring system and the benzene (B151609) ring is 57.36 (9)°. iucr.org The central carbonyl group in this molecule is twisted away from the naphthalene plane by 18.61 (15)°. iucr.org

The table below summarizes dihedral angle data from X-ray crystallography studies of various substituted naphthalenes, illustrating the range of conformations these molecules can adopt.

| Compound Name | Interacting Planes | Dihedral Angle (°) |

| 1,8-Bis(bromomethyl)naphthalene | Vertical distortion between peri-substituents (α) | 11.0 |

| 1,8-Bis(dibromomethyl)naphthalene | Vertical distortion between peri-substituents (α) | 8.3 |

| (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | Naphthalene ring and Quinoline ring | 82.24 |

| (4-Chlorophenyl)(3,8-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone | Naphthalene ring and Benzene ring | 57.36 |

| 1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene | Naphthalene ring and Benzene ring | 77.36 |

| 1-Benzoyl-2,7-dimethoxynaphthalene | Naphthalene ring and Phenyl ring | 68.32 |

These studies collectively demonstrate that while the naphthalene core tends towards planarity, substituents can induce significant out-of-plane distortions and specific rotational conformations. The precise dihedral angles are a result of a delicate balance between steric hindrance, electronic effects, and intermolecular forces within the crystal lattice. researchgate.netiucr.org Computational studies complement experimental data by exploring the energy landscapes of these conformations. nih.gov

Advanced Applications and Functional Materials Development

Role in Pharmaceutical Intermediates and Drug Synthesis

2-Bromo-3-methoxynaphthalene and its isomers are key intermediates in the synthesis of several important pharmaceutical agents. The strategic placement of the bromo and methoxy (B1213986) groups on the naphthalene (B1677914) ring provides a scaffold for constructing complex molecular architectures with desired biological activities.

Precursor in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The naphthalene moiety is a common structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs). Isomers of this compound, particularly 2-Bromo-6-methoxynaphthalene (B28277), are crucial starting materials for the synthesis of widely used NSAIDs like Naproxen (B1676952) and Nabumetone. tandfonline.comtandfonline.com

2-Bromo-6-methoxynaphthalene is a well-established precursor for the synthesis of Naproxen and Nabumetone. tandfonline.comtandfonline.comgoogle.com The synthesis of Nabumetone, chemically known as 4-(6-methoxy-2-naphthalenyl)-2-butanone, can be achieved through a Heck reaction involving 2-Bromo-6-methoxynaphthalene. guidechem.comcymitquimica.com This palladium-catalyzed cross-coupling reaction is a common method for forming carbon-carbon bonds.

For the synthesis of Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, 2-Bromo-6-methoxynaphthalene serves as a key intermediate. google.com Various synthetic strategies exist, often involving the conversion of the bromo group to the desired propionic acid side chain. tandfonline.comgoogle.com

Table 1: Synthesis of NSAID Intermediates from 2-Bromo-6-methoxynaphthalene

| NSAID | Intermediate | Key Reaction Type | Reference |

| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Various, including Heck reaction | tandfonline.comgoogle.com |

| Nabumetone | 4-(6-methoxy-2-naphthalenyl)-2-butanone | Heck reaction | guidechem.comcymitquimica.com |

Significant research has focused on optimizing the industrial synthesis of Naproxen and Nabumetone from 2-Bromo-6-methoxynaphthalene to improve yield, reduce costs, and enhance environmental friendliness. tandfonline.comtandfonline.com For instance, developments in the Heck reaction conditions, such as the use of specific palladium catalysts and ligands, have been explored to maximize the efficiency of Nabumetone synthesis.

Alternative synthetic methods are also being investigated. One approach involves the use of tetraethylammonium (B1195904) salts as ethylene (B1197577) precursors in the Mizoroki-Heck coupling for the vinylation of 2-bromo-6-methoxynaphthalene, a key step towards Naproxen and Nabumetone. acs.org Additionally, continuous flow processes are being developed for the synthesis of Nabumetone and related compounds, offering advantages in scalability and safety over traditional batch methods. units.itresearchgate.net The use of environmentally benign reagents, such as dimethyl carbonate as a methylating agent, has also been explored to reduce the toxicological risks associated with traditional methods. tandfonline.comtandfonline.com

Synthesis of Naproxen and Nabumetone Intermediates

Exploration in Anti-Cancer Research (Structural Isomers and Derivatives)

Derivatives of this compound and its isomers are being investigated for their potential in anti-cancer research. medchemexpress.com For example, 2-Bromo-6-methoxynaphthalene has been identified as a potential tyrosine-protein kinase inhibitor, a class of enzymes often implicated in cancer progression. medchemexpress.com Molecular docking studies have suggested that it may have a low interaction energy with certain protein targets, indicating its potential as a candidate for further investigation in cancer therapy.

Furthermore, derivatives of related naphthalene structures are being explored as inhibitors of histone demethylases, such as KDM2B, which are considered therapeutic targets in certain cancers like lung cancer, leukemia, and lymphoma. google.com

Development of Anti-Tuberculosis Drug Analogues

The search for new and effective treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis, is a global health priority, especially with the rise of multidrug-resistant strains. cuni.cz Naphthalene derivatives are among the many chemical scaffolds being explored for the development of novel anti-tuberculosis agents.

Research in this area includes the synthesis of analogues of existing anti-TB drugs. For instance, 2-bromo-6-methoxynaphthalene has been used as a starting material in the synthesis of trisubstituted imidazoles, which are being investigated as inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS), a promising target for anti-TB drug discovery. acs.org The synthesis of these imidazole (B134444) derivatives involves a Sonogashira coupling reaction with 2-bromo-6-methoxynaphthalene. acs.org Other research focuses on developing aurone (B1235358) analogs and dinitrophenyl-containing 1,2,4-triazoles as potential anti-TB compounds. researchgate.netfrontiersin.org

Contributions to Organic Electronics and Optoelectronic Materials

Naphthalene-based compounds, including derivatives of this compound, have shown promise in the field of organic electronics and optoelectronics. These materials are of interest for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Specifically, thienoacenes derived from naphthalene precursors, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), have demonstrated excellent performance as organic semiconductors. acs.org The synthesis of these materials can involve precursors derived from 2-methoxynaphthalenes. acs.org Additionally, extended phenothiazines, which can be synthesized from precursors like this compound, are being investigated as photocatalysts and for their potential in optoelectronic applications due to their tunable electronic and optical properties. rsc.org

Synthesis of Organic Semiconductors and Conjugated Systems

This compound serves as a key starting material in the synthesis of various organic semiconductors and π-conjugated systems. These materials are integral to the advancement of organic electronics, finding use in devices like organic field-effect transistors (OFETs) and organic light-emitting transistors. google.com

A notable application of this compound is in the creation of naphthalene-furan hybrid systems. For instance, it is a precursor in the synthesis of [2,2']Bi[naphtho[2,3-b]furanyl] (BNF), a versatile organic semiconductor. The synthesis involves the demethylation of this compound to 2-bromo-3-hydroxynaphthalene, followed by several steps to yield the final BNF product. rsc.org This process underscores the utility of this compound as a foundational molecule for constructing larger, more complex organic electronic materials.

Organic semiconductors derived from this compound, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, exhibit excellent photophysical properties. acs.org These materials are known for their high field-effect mobilities, making them suitable for high-performance OFETs. acs.orgacs.org The strategic introduction of substituents, facilitated by the bromo- and methoxy- groups on the naphthalene core, allows for the fine-tuning of their electronic and optical properties. acs.org This tunability is crucial for optimizing the performance of organic electronic devices. Furthermore, the extension of the aromatic core in naphthalene derivatives can lead to a bathochromic shift in the absorption maximum, a desirable feature for applications requiring absorption of longer wavelength light. nih.gov

Development of Naphthalene-Furan Hybrid Systems

Extended Phenothiazine (B1677639) Derivatives as Photocatalysts

This compound is instrumental in the synthesis of extended phenothiazine derivatives, which have emerged as efficient photocatalysts. rsc.org Phenothiazines are heterocyclic compounds that can be chemically modified to absorb visible light and facilitate various chemical transformations. rsc.orgrsc.org

The structure of phenothiazine-based photocatalysts, which can be systematically altered using precursors like this compound, directly influences their photocatalytic activity. rsc.orgchemrxiv.org Research has shown that extending the π-conjugation of the phenothiazine core by fusing aromatic rings, such as naphthalene, leads to a red shift in their light absorption and enhances their molar extinction coefficient. rsc.orgrsc.orgsemanticscholar.org This modification allows the photocatalyst to absorb visible light more effectively. rsc.orgrsc.org

For example, a series of extended phenothiazines were synthesized where this compound was used to create a symmetric methoxy-substituted diaryl sulfide (B99878) intermediate. rsc.orgrsc.org This intermediate was a key component in constructing the extended phenothiazine framework. The resulting photocatalysts demonstrated that their redox behavior and excited-state reduction potential were dependent on the extent of π-conjugation. rsc.org Specifically, phenothiazines with longer effective conjugation lengths were capable of catalyzing reactions under visible light, whereas those with shorter conjugation required UV light. rsc.orgrsc.org

The following table summarizes the photophysical and electrochemical properties of a series of extended phenothiazines, highlighting the impact of increasing the number of fused rings on their absorption and emission spectra, as well as their redox potentials.

| Compound | Absorption Max (nm) | Emission Max (nm) | First Oxidation Potential (V vs. Fc/Fc+) | HOMO Energy Level (eV) |

| PTZ | ~320 | ~420 | 0.16 | -5.04 |

| 1 | ~330 | ~430 | 0.26 | -5.14 |

| 2 | ~340 | ~440 | 0.36 | -5.24 |

| 3 | 400-500 | 450-600 | 0.27 / 0.96 | -5.18 |

| 4 | 400-500 | 450-600 | 0.31 / 0.93 | -5.13 |

| 5 | 400-500 | 450-600 | 0.26 / 0.84 | -5.16 |

Data compiled from a study on extended phenothiazines. rsc.org

Extended phenothiazine derivatives synthesized from this compound have proven to be effective photocatalysts for visible-light-driven oxidative coupling reactions, such as the coupling of primary amines to imines. rsc.orgacs.org These reactions are significant in organic synthesis as imines are versatile intermediates. acs.org

The photocatalytic cycle typically involves the photoexcitation of the phenothiazine catalyst by visible light, followed by an electron transfer process. rsc.org In the oxidative coupling of amines, the excited catalyst can transfer an electron to oxygen, initiating the reaction cascade. rsc.orgacs.org Studies have shown that the efficiency of these reactions is highly dependent on the structure of the photocatalyst. rsc.org For instance, a dinaphtho[2,3-b:2′,3′-i]phenothiazine derivative exhibited superior catalytic performance, achieving high yields in shorter reaction times across a broad range of substrates, and could even facilitate the conversion of amines to imines under direct sunlight in an air atmosphere. rsc.org The mechanism of this oxidative coupling has been investigated, and the detection of hydrogen peroxide as a byproduct supports a specific reaction pathway. acs.orgnih.gov

Structure-Property Relationships in Photocatalysis

Supramolecular Chemistry and Host-Guest Interactions

While direct research on the role of this compound in supramolecular chemistry and host-guest interactions is not extensively documented in the provided results, the principles of host-guest chemistry can be applied to its derivatives. Host-guest chemistry involves the formation of complexes between a "host" molecule, which has a cavity, and a "guest" molecule that fits within it, held together by non-covalent interactions. wikipedia.org

Derivatives of naphthalene, such as those that can be synthesized from this compound, have been studied in the context of host-guest interactions. For example, the interaction of 2-bromo-6-methoxynaphthalene with α-cyclodextrin has been investigated, demonstrating the formation of inclusion complexes. acs.org Cyclodextrins are common host molecules in supramolecular chemistry. wikipedia.org Similarly, triptycene (B166850) derivatives, which can be synthesized from related naphthalene precursors, have been shown to form host-guest systems with various molecules, including silver ions and ferrocenes, through π-metal and C-H···π interactions. mdpi.com These examples suggest that functionalized naphthalenes derived from this compound could potentially be incorporated into larger host structures or act as guests in supramolecular assemblies.

Complexation with Cyclodextrins and Related Systems

The formation of inclusion complexes between this compound and cyclodextrins (CDs) has been a subject of scientific inquiry, particularly focusing on how this encapsulation influences the photophysical properties of the naphthalene derivative and its potential analytical applications. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules of suitable size and polarity. oatext.com This complexation can significantly alter the chemical and physical properties of the guest molecule. oatext.commdpi.com

Influence on Photophysical Properties

The encapsulation of brominated naphthalene derivatives, such as this compound, within the hydrophobic cavity of cyclodextrins can lead to significant changes in their photophysical behavior. nih.gov This is primarily due to the altered microenvironment experienced by the guest molecule.

Research on similar bromo-naphthol derivatives has shown that complexation with cyclodextrins can induce and enhance room-temperature phosphorescence (RTP). nih.gov The formation of a host-guest complex can stabilize the triplet state of the guest molecule by shielding it from external quenchers and restricting molecular rotation. nih.gov This shielding of the bromine atom is crucial as it can enhance the intersystem crossing (ISC) process, which populates the triplet state, and suppress non-radiative relaxation pathways, ultimately leading to an increase in the phosphorescence quantum yield and a longer lifetime. nih.gov

The size of the cyclodextrin (B1172386) cavity plays a critical role in the efficiency of this process. For instance, studies on a bromo-naphthol derivative demonstrated that α-cyclodextrin, with its smaller cavity, provided a tighter encapsulation of the bromo-naphthol moiety compared to β- and γ-cyclodextrins. nih.gov This tight fit resulted in the highest phosphorescence emission efficiency. nih.gov The formation of these inclusion complexes can be observed through changes in absorption and emission spectra. For example, an increase in absorption intensity and shifts in emission peaks are indicative of complex formation and can affect the photoluminescence properties. nih.gov

The stability of the formed complex is a key parameter and is described by the formation constant (Kf or Ks). oatext.commdpi.com Complexes with stability constants in the range of 100–5000 L/mol are generally considered suitable for practical applications. oatext.com

Table 1: Photophysical Effects of Cyclodextrin Complexation on Bromo-Naphthalene Derivatives

| Property | Observation upon Complexation | Rationale |

| Absorption | Increase in absorption intensity. nih.gov | Formation of the host-guest complex alters the electronic environment of the chromophore. nih.gov |

| Fluorescence | Potential for fluorescence quenching or enhancement depending on the system. nih.goviupac.org | The hydrophobic cyclodextrin cavity can alter the excited state pathways. researchgate.net |

| Phosphorescence | Induction and significant enhancement of room-temperature phosphorescence (RTP). nih.gov | Stabilization of the triplet state and shielding from quenchers by the cyclodextrin cavity. nih.gov |

| Lifetime | Prolongation of phosphorescence lifetime. nih.gov | Restriction of molecular motion and suppression of non-radiative decay processes. nih.gov |

This table provides a generalized summary based on findings for bromo-naphthalene derivatives.

Analytical Applications Based on Quenching Phenomena

The changes in the photophysical properties of this compound upon complexation with cyclodextrins can be exploited for analytical purposes, particularly through fluorescence or phosphorescence quenching. Quenching refers to any process that decreases the intensity of fluorescence or phosphorescence.

A notable application is the quantitation of other molecules through the quenching of the phosphorescence emitted from a ternary complex. For instance, a method for the quantitation of naproxen has been developed based on the quenching of phosphorescence from a ternary complex of 2-bromo-6-methoxynaphthalene and α-cyclodextrin. acs.orgacs.org This suggests that a similar analytical strategy could be developed using the this compound/cyclodextrin system.

The principle behind such an application is that the analyte of interest can interact with the host-guest complex, leading to a decrease in the emission signal that is proportional to the concentration of the analyte. The cyclodextrin, in this case, serves to create a stable and phosphorescent complex, which acts as a sensitive probe. The quenching of the fluorescence of various naphthalene derivatives by other molecules has also been reported, indicating the potential for developing "turn-off" fluorescent sensors. iupac.orgnih.gov

Table 2: Potential Analytical Applications of this compound/Cyclodextrin Complexes

| Application Type | Principle | Potential Analyte |

| Quantitative Analysis | Quenching of the room-temperature phosphorescence of the host-guest complex by the analyte. acs.orgacs.org | Pharmaceuticals (e.g., naproxen), organic molecules. acs.orgacs.org |

| "Turn-Off" Sensing | Decrease in fluorescence or phosphorescence intensity upon interaction with a quencher. iupac.orgnih.gov | Metal ions, small organic molecules. nih.gov |

This table illustrates potential applications based on principles demonstrated with similar compounds.

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Future research is anticipated to focus on developing more sustainable and efficient methods for the synthesis of 2-Bromo-3-methoxynaphthalene and its derivatives. Traditional methods, while effective, may involve harsh reagents or produce significant waste. Green chemistry principles are expected to drive the innovation of new synthetic routes.

One promising avenue is the refinement of catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are instrumental in creating C-S and C-N bonds using this compound as a starting material. rsc.org Future work could explore the use of more earth-abundant and less toxic metal catalysts or even metal-free catalytic systems to improve the environmental footprint of these reactions. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also enhance efficiency by reducing the need for intermediate purification steps.

Furthermore, research into alternative brominating agents and reaction conditions that minimize byproducts is crucial. For example, the use of N-bromosuccinimide (NBS) in acetic acid is a known method, but exploring milder and more selective brominating agents could lead to higher yields and purer products. researchgate.net A transition metal-free approach for the synthesis of related brominated naphthalene (B1677914) derivatives has been reported, highlighting a potential direction for future research. researchgate.net

Exploration of Bioactive Derivatives for Therapeutic Applications

The naphthalene scaffold is a well-established pharmacophore present in numerous approved drugs. mdpi.com Consequently, this compound serves as a valuable starting point for the synthesis of novel bioactive compounds with potential therapeutic applications.

Future research will likely focus on the design and synthesis of derivatives targeting a range of diseases. For example, naphthoquinone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comsmolecule.com The synthesis of pyranonaphthoquinones, a class of biologically active natural products, has been accomplished using a key intermediate derived from 1-methoxynaphthalene, suggesting a pathway for creating complex bioactive molecules. researchgate.net

The exploration of naphthalene derivatives as inhibitors of specific biological targets, such as the SARS-CoV papain-like protease (PLpro), is an active area of research. nih.gov Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are being employed to guide the rational design of these inhibitors. nih.gov The synthesis of triazole-naphthalene derivatives as potential inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease, further illustrates the therapeutic potential of this chemical class. chemrxiv.org

Advanced Materials Science Applications (e.g., OLEDs, Sensors)

The unique photophysical and electronic properties of naphthalene derivatives make them attractive candidates for applications in advanced materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and chemical sensors.

In the realm of OLEDs, research is focused on developing new host and emitter materials with high efficiency and stability. Naphthalene derivatives are being investigated for their potential in deep blue organic electrophosphorescent devices. researchgate.net The synthesis of extended phenothiazines from this compound has yielded materials with interesting photophysical and redox properties, which could be harnessed for optoelectronic applications. rsc.orgsemanticscholar.orgrsc.org The development of materials that can harvest triplet excitons through processes like triplet-triplet annihilation is another key research direction. lookchem.com

Furthermore, the structural rigidity and potential for functionalization of the naphthalene core make it suitable for the design of chemical sensors. The development of fluorescent chemosensors for the detection of specific ions or molecules is an area of growing interest. Future work could involve the synthesis of this compound derivatives bearing specific recognition motifs that exhibit a change in fluorescence upon binding to a target analyte.

Further Elucidation of Reaction Mechanisms and Catalytic Pathways

A deeper understanding of the reaction mechanisms and catalytic pathways involving this compound is essential for optimizing existing synthetic methods and discovering new transformations. While many reactions utilizing this compound are well-established, such as nucleophilic substitution and palladium-catalyzed couplings, there is still room for more detailed mechanistic studies. rsc.org

Future research could employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling to map out reaction energy profiles and identify key intermediates and transition states. For example, understanding the precise mechanism of palladium-catalyzed C-S coupling reactions could lead to the development of more active and selective catalysts. rsc.org

Investigating the role of ligands in modulating the reactivity and selectivity of metal catalysts is another important area. The use of different phosphine (B1218219) ligands, for instance, can have a significant impact on the outcome of cross-coupling reactions. rsc.org A thorough understanding of these structure-activity relationships will enable the rational design of more efficient catalytic systems for the transformation of this compound.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis and materials discovery. These computational tools can be applied to accelerate the design and prediction of novel compounds derived from this compound with desired properties.

ML algorithms can be trained on existing datasets of chemical reactions to predict the outcomes of new reactions, optimize reaction conditions, and even suggest novel synthetic pathways. chemrxiv.orgresearchgate.net For example, an ML model could be developed to predict the yield of a particular cross-coupling reaction involving this compound under different conditions, thereby reducing the need for extensive experimental screening. chemrxiv.orgresearchgate.net

常见问题

Basic Research Questions

What are the established synthetic routes for 2-Bromo-3-methoxynaphthalene, and how are reaction yields optimized?

The most efficient method involves lithiation of 2-methoxynaphthalene followed by bromination with 1,2-dibromoethane, yielding 74% under anhydrous conditions. Key steps include:

- Lithiation : Use LDA (lithium diisopropylamide) in THF at −78°C to deprotonate the 3-position of 2-methoxynaphthalene.

- Bromination : Introduce 1,2-dibromoethane to the lithiated intermediate, enabling regioselective bromination.

Yield optimization requires strict temperature control (−78°C to 0°C) and inert atmosphere to prevent side reactions .

What purification techniques are recommended for isolating this compound?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate unreacted starting materials.

- Recrystallization : Ethanol or methanol at low temperatures improves purity.

- TLC Monitoring : Employ n-hexane:ethyl acetate (9:1) to track reaction progress and confirm product Rf values .

How is this compound characterized spectroscopically?

- Mass Spectrometry (EI-MS) : Base peak at m/z 236 (M<sup>+</sup>) with fragmentation patterns matching brominated naphthalene derivatives.